molecular formula C10H6F3NS B12867570 Quinoline, 3-[(trifluoromethyl)thio]-

Quinoline, 3-[(trifluoromethyl)thio]-

Cat. No.: B12867570
M. Wt: 229.22 g/mol
InChI Key: XSNOGYIVZWWJON-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (III) chloride . This reaction proceeds under mild conditions and provides a high yield of the desired product.

Industrial Production Methods: Industrial production of 3-((Trifluoromethyl)thio)quinoline may involve large-scale synthesis using similar catalytic processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 3-((Trifluoromethyl)thio)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, enhancing their chemical and biological properties .

Mechanism of Action

The mechanism of action of 3-((Trifluoromethyl)thio)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to increased efficacy. The compound may inhibit enzymes or disrupt cellular processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)quinoline
  • 2-((4-Fluorophenyl)thio)quinoline
  • 2-Amino-3-(trifluoromethyl)quinoline

Comparison: 3-((Trifluoromethyl)thio)quinoline is unique due to the presence of both a trifluoromethyl and a thio group, which enhances its chemical stability and biological activity compared to other similar compounds. The combination of these functional groups provides distinct properties that make it valuable in various applications .

Properties

Molecular Formula

C10H6F3NS

Molecular Weight

229.22 g/mol

IUPAC Name

3-(trifluoromethylsulfanyl)quinoline

InChI

InChI=1S/C10H6F3NS/c11-10(12,13)15-8-5-7-3-1-2-4-9(7)14-6-8/h1-6H

InChI Key

XSNOGYIVZWWJON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)SC(F)(F)F

Origin of Product

United States

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